[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, involves a multistep process. The synthesis has been modified to include the creation of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, the synthesis of 1-methoxymethyl-2,3-diaminobenzene by avoiding the use of unstable 2,3-diaminobenzyl alcohol, and the activation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids through the use of an inexpensive coupling reagent, N,N’-carbonyldiimidazole (CDI) .Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, including our compound of interest, have been extensively studied for their pharmacological properties. They are considered as chemotherapeutic agents in various clinical conditions due to their broad-spectrum pharmacological properties . These compounds have been reported to exhibit significant bioactivity against many ailments with excellent bioavailability, safety, and stability profiles .
Metal-Organic Frameworks (MOFs)
The structural versatility of benzimidazole derivatives makes them suitable for the synthesis of MOFs. These frameworks have applications in gas adsorption, catalysis, and as sensors. For instance, a study on MOFs derived from benzimidazole-based linkers showed excellent CO2 adsorption capacity, which is crucial for carbon capture and storage technologies .
Hematological Malignancies
Benzimidazole derivatives have been identified as potent inhibitors for the treatment of hematological malignancies. They act as syk inhibitors, which are important in the signaling pathways of B-cell receptor signaling in lymphomas .
Conductive Materials
In the field of materials science, benzimidazole derivatives are used to enhance the conductivity of certain films. For example, the decomposition product of a benzimidazole compound acted as a nucleating agent, boosting the conductivity of doped films .
Anticancer Agents
The hybrid scaffold of quinoline–benzimidazole, which includes our compound, has been utilized to design derivatives that exhibit cytotoxicity against various cancer cell lines. These derivatives have shown promising results in in vitro evaluations, indicating their potential as anticancer agents .
Drug Discovery and Development
Benzimidazole derivatives are pivotal in drug discovery due to their “privileged structure” in heterocyclic chemistry. They are associated with a wide range of biological activities and are often used as a starting point for the development of new therapeutic agents .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to block signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
For example, some imidazole derivatives have been found to induce apoptosis in cells, which involves a variety of biochemical pathways .
Pharmacokinetics
It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Some imidazole derivatives have been found to induce apoptosis in cells . Additionally, some imidazole derivatives have been found to have significant cytotoxicity .
Action Environment
It’s known that the presence of certain substituent groups in the structure of imidazole derivatives can influence their bioactivity .
Future Directions
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-7-9-19-14-10(4-3-8-16-14)13-17-11-5-1-2-6-12(11)18-13/h1-6,8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOORCXYFQKCDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile |
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